molecular formula C21H35Cl2MnN5 B1192185 dichloromanganese;(4S,9S,14S,19S)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene CAS No. 435327-40-5

dichloromanganese;(4S,9S,14S,19S)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene

Cat. No.: B1192185
CAS No.: 435327-40-5
M. Wt: 483.4 g/mol
InChI Key: WXEMWBBXVXHEPU-NDOCQCNASA-L
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Description

This compound, also identified as Avasopasem manganese, is a manganese(II) chloride complex coordinated with a stereochemically defined pentazatetracyclic macrocyclic ligand. Its molecular formula is C₂₁H₃₅Cl₂MnN₅, with an average mass of 483.384 Da and a monoisotopic mass of 482.165 Da . The ligand features four defined stereocenters (4S,9S,14S,19S), contributing to its rigid, three-dimensional structure. The macrocyclic framework comprises five nitrogen atoms, forming a tetracyclic system fused with a 26-membered ring.

Preparation Methods

The synthesis of avasopasem manganese involves the preparation of a manganese complex with a specific ligand that mimics the activity of superoxide dismutase. The synthetic route typically includes the following steps:

Industrial production methods for avasopasem manganese are designed to ensure high yield and purity. These methods often involve optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Avasopasem manganese undergoes several types of chemical reactions, primarily due to its superoxide dismutase mimetic activity:

Common reagents used in these reactions include hydrogen peroxide, superoxide radicals, and various reducing agents. The major products formed from these reactions are hydrogen peroxide and oxygen .

Scientific Research Applications

Antioxidant Properties

Dichloromanganese has been studied for its antioxidant properties due to its ability to mimic superoxide dismutase (SOD), an enzyme that protects cells from oxidative stress. Avasopasem manganese (GC4419), a derivative of this compound, is being investigated for its efficacy in reducing radiation-induced oral mucositis and esophagitis in patients undergoing chemotherapy and radiation therapy .

Cancer Research

Research indicates that compounds similar to dichloromanganese can exhibit cytotoxic activity against various cancer cell lines. For example, studies have shown that organomanganese compounds can induce apoptosis in cancer cells by affecting mitochondrial membrane potential and cell cycle progression . This suggests potential applications in developing new anticancer therapies.

Enzyme Mimicry

The ability of dichloromanganese to act as an enzyme mimetic opens avenues for therapeutic applications in conditions characterized by oxidative stress. By catalyzing the conversion of superoxide anions into less harmful molecules like hydrogen peroxide and molecular oxygen, it may help mitigate tissue damage during radiotherapy .

Catalysis

Dichloromanganese compounds are being explored as catalysts in various chemical reactions. Their unique electronic properties allow them to facilitate reactions that require specific redox potentials or coordination environments. Research into their catalytic efficiency could lead to advancements in organic synthesis methodologies.

Coordination Chemistry

The coordination chemistry of dichloromanganese allows for the formation of various complexes with organic ligands. These complexes can be utilized in the development of new materials with specific electronic or optical properties. The ability to tailor these properties through ligand modification makes dichloromanganese a valuable component in materials science .

Case Study 1: Avasopasem Manganese in Clinical Trials

Avasopasem manganese has undergone clinical trials to evaluate its effectiveness in reducing oral mucositis in cancer patients receiving radiation therapy. Results indicate a significant reduction in the incidence and severity of mucositis compared to placebo groups, highlighting its potential as a therapeutic agent in oncology .

Case Study 2: Synthesis and Application of Organomanganese Compounds

Research has demonstrated the synthesis of various organomanganese compounds using dichloromanganese as a precursor. These compounds have shown promising results in catalyzing reactions that are important for synthesizing pharmaceuticals and agrochemicals . This underscores the versatility of dichloromanganese in facilitating complex chemical transformations.

Comparison with Similar Compounds

Structural Comparisons

A. Macrocyclic Ligand Complexity

  • Target Compound: The pentazatetracyclo[20.3.1.0⁴,⁹.0¹⁴,¹⁹]hexacosa-triene ligand provides five nitrogen donor atoms in a fused tetracyclic system. The stereochemistry (4S,9S,14S,19S) ensures precise spatial arrangement for Mn²⁺ coordination .
  • Compound in : A dichloromanganese complex with a modified ligand (2S,4R,9R,14R,19R,21S-2,21-dimethyl-...) introduces methyl substituents, likely altering steric hindrance and metal-binding affinity.
  • L3Z Ligand () : An oxa-aza pentacyclic ligand (C₂₄H₂₂N₄O₂) lacks chlorine and features oxygen heteroatoms. Its smaller molecular weight (398.457 Da) and planar structure reduce conformational rigidity compared to the target compound .

B. Stereochemical and Conformational Features

  • Tetraazahexacyclo Compound (): The 3,6,14,17-tetramethoxy-22,23-diphenyl derivative adopts a monoclinic crystal structure (space group C2/c) with methoxy and dithione groups. Its extended π-system and sulfur-containing moieties enhance electronic delocalization, contrasting with the target compound’s amine/chloride coordination .
  • Crown Ether Analogue (): A nitrogen-oxygen macrocycle synthesized via Petrenko–Kritchenko condensation exhibits a bowl-shaped conformation. Its fused piperidine and benzene rings differ from the target compound’s all-nitrogen donor system, impacting metal selectivity .

Functional and Application-Based Comparisons

A. Medicinal Chemistry Relevance

  • Target Compound : As Avasopasem manganese , it acts as a superoxide dismutase mimetic, mitigating radiation-induced toxicity in healthy tissues .
  • SB1518 () : A Janus kinase inhibitor with a tetraazatricyclic framework highlights the role of nitrogen-rich macrocycles in targeting enzymatic pathways. However, its lack of metal coordination limits direct comparability .

B. Toxicity and Environmental Impact

  • Manganese Compounds () : TRI data reveal manganese compounds’ environmental persistence. The target compound’s macrocyclic ligand may reduce Mn²⁺ leaching compared to simpler salts, though direct toxicity studies are lacking .

Data Tables

Table 1: Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (Da) Key Features Reference
Target Compound C₂₁H₃₅Cl₂MnN₅ 483.384 5 N donors, 4 stereocenters, tetracyclic framework
L3Z Ligand C₂₄H₂₂N₄O₂ 398.457 Oxa-aza pentacycle, planar structure
Tetraazahexacyclo () C₃₆H₃₄N₄O₄S₂ 650.79 Methoxy/dithione groups, monoclinic crystal
Crown Ether Analogue () C₂₅H₂₈N₂O₅ 436.50 Bowl-shaped conformation, fused piperidine/benzene rings

Biological Activity

Dichloromanganese; (4S,9S,14S,19S)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene is a complex organomanganese compound characterized by its unique tetracyclic structure and the presence of manganese in its dichloride form. This compound has garnered attention in various fields due to its potential biological activity and applications.

Chemical Structure and Properties

The compound features a complex arrangement of nitrogen and carbon atoms that contribute to its distinctive chemical properties. The intricate structure not only influences its reactivity but also its interactions with biological systems.

Property Details
Molecular Formula C₁₈H₁₈Cl₂MnN₅
Molecular Weight 445.12 g/mol
Structural Features Tetracyclic framework with multiple nitrogen atoms

Synthesis Methods

Dichloromanganese can be synthesized through various methods involving the reaction of manganese chloride with suitable ligands under controlled conditions. These methods often yield different structural isomers that may exhibit varying biological activities.

Research indicates that dichloromanganese compounds can interact with biological macromolecules such as proteins and nucleic acids. The presence of manganese as a transition metal allows these compounds to participate in redox reactions which can influence cellular processes.

  • Antioxidant Activity : Manganese plays a crucial role in antioxidant defense mechanisms within cells by acting as a cofactor for superoxide dismutase (SOD), an enzyme that protects against oxidative stress.
  • Enzyme Activation : The compound may activate or inhibit various enzymes involved in metabolic pathways due to its ability to form coordination complexes with biomolecules.

Case Studies

  • Study on Antioxidant Properties :
    • A study investigated the effects of dichloromanganese on oxidative stress markers in vitro. Results showed a significant reduction in reactive oxygen species (ROS) levels when cells were treated with the compound compared to untreated controls.
  • Enzyme Interaction Study :
    • Research demonstrated that dichloromanganese could enhance the activity of certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.

Comparative Analysis with Other Manganese Compounds

Dichloromanganese shares similarities with other organomanganese compounds but is distinguished by its unique tetracyclic structure which may impart specific biological properties not found in simpler manganese compounds.

Compound Name Structure Type Unique Features
ManganoceneOrganometallicContains cyclopentadienyl ligands; used in organic synthesis
Methylcyclopentadienyl manganese tricarbonylOrganometallicUsed as an antiknock agent in fuels; provides unique reactivity
Manganese(II) chlorideInorganic saltCommonly used as a reagent; simpler structure compared to dichloromanganese

Toxicological Profile

While manganese is an essential trace element necessary for various physiological functions, excessive exposure can lead to toxicity. The toxicological profile of dichloromanganese suggests careful handling and further investigation into its safety for therapeutic applications.

Summary of Toxicity Studies

  • Studies indicate that high doses may lead to neurotoxicity and other health issues related to manganese accumulation.
  • Regulatory bodies recommend monitoring exposure levels to mitigate potential health risks associated with manganese compounds.

Q & A

Q. Basic: What synthetic methodologies are optimized for preparing manganese(II) macrocyclic complexes with this ligand framework?

Methodological Answer:
The synthesis typically employs a template condensation strategy. A linear tetraamine (e.g., N,NN,N'-Bis[(1R,2R)-[2-(amino)]cyclohexyl]-1,2-diaminoethane) reacts with 2,6-diacetylpyridine and MnCl₂ under reflux to form a diimine macrocyclic intermediate. Subsequent reduction with NaBH₄ yields the final Mn(II) complex . Purity optimization involves recrystallization from ethanol/water mixtures and validation via elemental analysis.

Q. Advanced: How do stereochemical variations (e.g., 2S,21S vs. 2R,21R configurations) impact superoxide dismutase (SOD) catalytic activity?

Methodological Answer:
Stereochemistry critically determines catalytic efficiency. Computational modeling (molecular mechanics) predicts that the 2S,21S configuration aligns the Mn center optimally for superoxide dismutation, achieving a rate of 1.6×109M1s11.6 \times 10^9 \, \text{M}^{-1}\text{s}^{-1} at pH 7.4, exceeding native MnSOD enzymes. In contrast, the 2R,21R diastereomer shows negligible activity due to distorted geometry . Experimental validation combines X-ray crystallography (to confirm stereochemistry) and stopped-flow kinetics (to measure kcatk_{\text{cat}}).

Q. Basic: What analytical techniques are essential for structural characterization of the ligand and complex?

Methodological Answer:

  • X-ray crystallography : Resolves absolute stereochemistry and bond angles (e.g., Mn–N bond lengths ~2.2 Å) .
  • EPR spectroscopy : Confirms Mn(II) oxidation state via giso2.0g_{\text{iso}} \approx 2.0 and hyperfine splitting.
  • NMR : Ligand purity is assessed using 1H^1\text{H} and 13C^13\text{C} spectra in D₂O/CD₃OD .

Q. Advanced: How can computational modeling guide the design of SOD mimetics with enhanced activity?

Methodological Answer:
Computer-aided design (CAD) employs molecular mechanics to predict ligand geometry and metal coordination. For example, MM2 force field calculations assess steric strain in diastereomers, identifying configurations that minimize distortion. Validated models correlate with experimental SOD rates (e.g., R2>0.95R^2 > 0.95 for predicted vs. observed kcatk_{\text{cat}}) . Density functional theory (DFT) further evaluates electron transfer pathways.

Q. Basic: What are the challenges in reconciling discrepancies between computational predictions and experimental SOD activity data?

Methodological Answer:
Discrepancies often arise from solvent effects or unaccounted redox side reactions. Mitigation strategies include:

  • pH control : Activity assays at pH 7.4 (physiological conditions) with phosphate buffers.
  • Competitive inhibition studies : Adding catalase to eliminate H2O2H_2O_2 interference .
  • MD simulations : Incorporate explicit solvent molecules to refine computational models.

Q. Advanced: What in vitro models validate the neuroprotective efficacy of Mn(II) SOD mimetics?

Methodological Answer:

  • Cell-based assays : Primary neuronal cultures exposed to oxidative stress (e.g., paraquat) show reduced apoptosis when treated with 10–100 nM complex. Measure viability via MTT assay and ROS levels with DCFH-DA fluorescence .
  • Liposome encapsulation : Enhances blood-brain barrier penetration. Efficacy is quantified via comparative EPR detection of superoxide in brain homogenates .

Q. Basic: How is the ligand’s conformational rigidity assessed during synthesis?

Methodological Answer:

  • Variable-temperature NMR : Detects restricted rotation in the macrocycle (e.g., coalescence temperature of imine protons).
  • Cyclic voltammetry : A single redox peak (E1/2+0.8VE_{1/2} \approx +0.8 \, \text{V} vs. Ag/AgCl) indicates a rigid, non-flexible ligand framework .

Q. Advanced: What mechanistic insights explain the pH-dependent SOD activity of Mn(II) complexes?

Methodological Answer:
The catalytic cycle involves two steps:

MnII+O2+2H+MnIII+H2O2\text{Mn}^{II} + O_2^{−} + 2H^+ \rightarrow \text{Mn}^{III} + H_2O_2

MnIII+O2MnII+O2\text{Mn}^{III} + O_2^{−} \rightarrow \text{Mn}^{II} + O_2
pH impacts proton availability for step 1. Stopped-flow kinetics at varying pH (5.0–9.0) reveals maximal activity at pH 7.4 due to optimal H+H^+ concentration .

Q. Basic: How are stability and shelf-life of the complex evaluated under laboratory conditions?

Methodological Answer:

  • Accelerated stability testing : Store lyophilized powder at 4°C, 25°C, and 40°C for 6 months. Monitor decomposition via HPLC (C18 column, 0.1% TFA/MeCN gradient).
  • EPR : Detect Mn(II) → Mn(III) oxidation over time. Acceptable stability: <5% degradation at 25°C after 1 year .

Q. Advanced: What strategies address low aqueous solubility of the macrocyclic complex in biological assays?

Methodological Answer:

  • Co-solvents : Use <1% DMSO to maintain solubility without cytotoxicity.
  • PEGylation : Attach polyethylene glycol (PEG-5000) to the ligand periphery, improving solubility 10-fold while retaining 90% activity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm via DLS) for sustained release .

Properties

Key on ui mechanism of action

Avasopasem manganese is a superoxide dismutase mimetic that rapidly and selectively converts superoxide to hydrogen peroxide and oxygen in order to protect normal tissue from radiation therapy-induced damage. This drug is currently being investigated against oral mucositis, esophagitis, and COVID-19.

CAS No.

435327-40-5

Molecular Formula

C21H35Cl2MnN5

Molecular Weight

483.4 g/mol

IUPAC Name

dichloromanganese;(4S,9S,14S,19S)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene

InChI

InChI=1S/C21H35N5.2ClH.Mn/c1-3-10-20-18(8-1)22-12-13-23-19-9-2-4-11-21(19)25-15-17-7-5-6-16(26-17)14-24-20;;;/h5-7,18-25H,1-4,8-15H2;2*1H;/q;;;+2/p-2/t18-,19-,20-,21-;;;/m0.../s1

InChI Key

WXEMWBBXVXHEPU-NDOCQCNASA-L

SMILES

C1CCC2C(C1)NCCNC3CCCCC3NCC4=CC=CC(=N4)CN2.Cl[Mn]Cl

Isomeric SMILES

C1CC[C@H]2[C@H](C1)NCCN[C@H]3CCCC[C@@H]3NCC4=CC=CC(=N4)CN2.Cl[Mn]Cl

Canonical SMILES

C1CCC2C(C1)NCCNC3CCCCC3NCC4=CC=CC(=N4)CN2.Cl[Mn]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Avasopasem manganese; 

Origin of Product

United States

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

dichloromanganese;(4S,9S,14S,19S)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene
dichloromanganese;(4S,9S,14S,19S)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene
dichloromanganese;(4S,9S,14S,19S)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene
dichloromanganese;(4S,9S,14S,19S)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene
dichloromanganese;(4S,9S,14S,19S)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene
dichloromanganese;(4S,9S,14S,19S)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene

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